molecular formula C19H15F4N5OS B2497886 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 923113-83-1

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2497886
CAS No.: 923113-83-1
M. Wt: 437.42
InChI Key: JBKCMFYTPDEEDI-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 7 and a thioacetamide linker at position 3, terminating in a 3-(trifluoromethyl)phenyl group (Fig. 1). The imidazo-triazole scaffold is known for its conformational rigidity, which enhances binding selectivity in biological systems .

Properties

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N5OS/c20-13-4-6-15(7-5-13)27-8-9-28-17(27)25-26-18(28)30-11-16(29)24-14-3-1-2-12(10-14)19(21,22)23/h1-7,10H,8-9,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKCMFYTPDEEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. It features a unique combination of structural elements, including an imidazo[2,1-c][1,2,4]triazole moiety and various aromatic groups. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H15F4N5OSC_{19}H_{15}F_4N_5OS, with a molecular weight of approximately 437.42 g/mol. The structure includes a 4-fluorophenyl group and a thioacetamide functional group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC19H15F4N5OS
Molecular Weight437.42 g/mol
Purity95%

Synthesis

The synthesis of this compound typically involves several steps starting from simpler precursors. The general synthetic route includes:

  • Formation of the imidazo[2,1-c][1,2,4]triazole core.
  • Introduction of the thio group via nucleophilic substitution.
  • Coupling with the acetamide moiety.

This multi-step synthesis is crucial for achieving the desired pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the imidazo[2,1-c][1,2,4]triazole framework. For instance:

  • A study demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibited significant cytotoxicity against various human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
  • In vitro tests indicated that certain derivatives showed IC50 values in the micromolar range against these cell lines .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The imidazo[2,1-c][1,2,4]triazole moiety can interact with various enzymes involved in cancer progression. For example, it may inhibit phospholipid-dependent kinase 1 .
  • Receptor Modulation : Preliminary data suggest interactions with specific receptors or pathways related to tumor growth and proliferation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Cytotoxicity :
    • A derivative was tested against cervical cancer cell lines (SISO) and bladder cancer (RT-112), showing promising results in inhibiting cell growth .
  • Molecular Docking Studies :
    • Computational studies using molecular docking have suggested that the compound binds effectively to targets involved in cancer metabolism and resistance mechanisms .

Scientific Research Applications

This compound exhibits a range of biological activities that are pivotal for its applications in drug discovery and development.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazole demonstrate significant anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-87 (glioblastoma)

The mechanism of action is believed to involve the inhibition of critical signaling pathways associated with cell proliferation and survival.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LinePercent Growth Inhibition (%)
MCF-775.5
U-8768.9

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. Studies indicate potential effectiveness against both gram-positive and gram-negative bacteria.

Case Studies

Several case studies have explored the applications of this compound in therapeutic contexts:

  • Study on Anticancer Activity
    • A study published in a peer-reviewed journal assessed the anticancer properties of the compound against multiple cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth, with significant results observed at lower concentrations.
  • Antimicrobial Efficacy Assessment
    • Another investigation focused on the antimicrobial properties of the compound against clinical isolates. The results revealed promising activity against resistant strains of bacteria, suggesting its potential as a lead compound for further development.

Comparison with Similar Compounds

Key Structural Features :

  • Core : 6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole.
  • Substituents :
    • 4-Fluorophenyl at position 7.
    • Thioacetamide bridge at position 3, linked to a 3-(trifluoromethyl)phenyl group.

Synthesis : The intermediate 7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 1105189-98-7) is synthesized via cyclization reactions, followed by thioetherification with N-(3-(trifluoromethyl)phenyl)chloroacetamide .

Comparison with Structural Analogs

Structural Analogs in Patent Literature (EP3348550A1)

A series of benzothiazole-based acetamides (Table 1) share the trifluoromethylphenyl and acetamide motifs but differ in core structure and substituent positioning :

Compound Name Core Structure Substituents on Acetamide Molecular Weight (g/mol) Key Features
Target Compound Imidazo-triazole 3-(Trifluoromethyl)phenyl ~437.4 (calculated) Rigid core; fluorophenyl enhances stability
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 3-Methoxyphenyl 396.3 (reported) Flexible core; methoxy improves solubility
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole 3,4,5-Trimethoxyphenyl 456.4 (reported) Bulkier substituents; may hinder binding

Key Observations :

  • Substituent Effects : The 4-fluorophenyl group in the target compound offers metabolic stability, while methoxy groups in analogs increase polarity and solubility .

Comparison with Thioether-Containing Compounds (Pharmacopeial Forum)

Cephalosporin derivatives with thiadiazole-thio groups (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) share sulfur-based linkages but target bacterial penicillin-binding proteins . In contrast, the thioacetamide in the target compound likely modulates kinase or protease interactions due to its aryl trifluoromethyl group .

Computational Insights (AutoDock4)

The trifluoromethyl group may enhance hydrophobic interactions in binding pockets .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves a multi-step approach:

  • Imidazo-triazole core formation : Condensation of glyoxal derivatives with ammonia and formaldehyde under acidic conditions to form the imidazole ring, followed by cyclization to incorporate the triazole moiety .
  • Thioether linkage : Introduction of the thiol group via nucleophilic substitution, often using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acetamide coupling : Reaction of the thiol intermediate with 3-(trifluoromethyl)phenyl isocyanate or activated esters (e.g., EDC/HOBt) to form the final acetamide .
    Optimization : Control temperature (0–60°C), solvent polarity (DMF or THF), and stoichiometry to minimize side products like sulfoxides or over-reduced derivatives .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the imidazo-triazole core and substituent positions (e.g., fluorophenyl vs. trifluoromethylphenyl) .
  • Mass spectrometry (HRMS) : Validates molecular weight (C₁₉H₁₄F₄N₅OS, expected MW: 451.4 g/mol) and detects fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in the dihydroimidazo-triazole ring system .

Q. How do solubility and stability impact experimental design?

  • Solubility : Moderate solubility in DMSO (~10–20 mM) and DCM; low solubility in aqueous buffers necessitates formulation with co-solvents (e.g., cyclodextrins) for biological assays .
  • Stability : Sensitive to light and moisture; store under inert gas (N₂/Ar) at –20°C. Stability in plasma or liver microsomes should be assessed via LC-MS for pharmacokinetic studies .

Advanced Research Questions

Q. What strategies are used to identify and validate biological targets (e.g., enzymes/receptors)?

  • Target fishing : Use affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by LC-MS/MS identification .
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess inhibition of targets like EGFR or MAPK, given structural similarities to triazole-based kinase inhibitors .
  • Cellular assays : Measure downstream effects (e.g., apoptosis via caspase-3 activation) in cancer cell lines (e.g., HCT-116 or MCF-7) to infer target engagement .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Compare analogs with halogenated (Cl, Br) or methoxy phenyl groups to assess electronic effects on potency .

    SubstituentIC₅₀ (μM)Target
    4-Fluorophenyl0.12EGFR
    4-Chlorophenyl0.09EGFR
    3-Trifluoromethylphenyl0.15MAPK
  • Core modifications : Replace the imidazo-triazole with pyrazolo-triazole to evaluate ring size impact on binding .

Q. What computational methods predict pharmacokinetic properties and metabolic fate?

  • ADME prediction : Tools like SwissADME estimate poor oral bioavailability (F ≈ 20%) due to high logP (~3.5) and P-gp substrate potential .
  • Metabolic sites : CYP3A4-mediated oxidation of the thioether (predicted via StarDrop) and glucuronidation of the acetamide (validate with human liver microsomes) .

Q. How to resolve contradictions in biological activity data across studies?

  • Case example : Discrepant IC₅₀ values (e.g., 0.1 μM vs. 1.2 μM for EGFR inhibition) may arise from assay conditions (ATP concentration, incubation time).
  • Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and standardize protocols (e.g., 10 μM ATP, 1 hr incubation) .

Q. Can molecular dynamics (MD) simulations elucidate binding mechanisms?

  • Protocol : Simulate ligand-receptor complexes (e.g., EGFR) in explicit solvent (AMBER or GROMACS) to analyze:
    • π-π stacking between fluorophenyl and kinase hinge region.
    • Hydrogen bonding of the acetamide carbonyl with Thr766 .
  • Output : Free energy calculations (MM-PBSA) quantify contributions of specific interactions to binding .

Data Contradiction Analysis

Example : A study reports anti-inflammatory activity (IC₅₀ = 50 nM in RAW264.7 cells) , while another shows no effect .

  • Root cause : Differences in cell line activation (LPS vs. TNF-α) or compound purity (HPLC vs. ¹H NMR verification).
  • Mitigation : Cross-validate using primary cells (e.g., human PBMCs) and quantify NF-κB nuclear translocation via immunofluorescence .

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